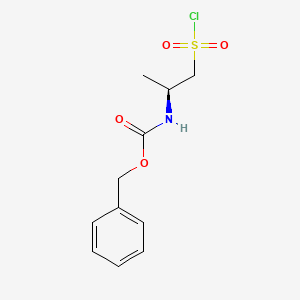

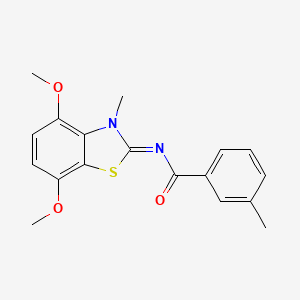

(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride” is a chemical compound. The benzyloxycarbonyl group (CBZ) is widely used to protect amines, especially in amino acid chemistry .

Synthesis Analysis

The synthesis of CBZ derivatives involves the reaction of the amine group with benzyl chloroformate . Glycine is dissolved in aqueous sodium hydroxide, and benzyl chloroformate is added dropwise to the solution .Chemical Reactions Analysis

The benzyloxycarbonyl group is used in glycosylation reactions to achieve full stereocontrol through participation of a carbonate moiety at O-2 . Various benzyloxycarbonyl-protected glycosyl donors were prepared and used for efficient 1,2-trans glycosylation .科学的研究の応用

Synthesis of Sulfonopeptides : N-Benzyloxycarbonyl (Cbz)-protected 2-aminoalkanesulfonyl chlorides, including compounds similar to (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride, are valuable for synthesizing sulfonopeptides. These compounds serve as receptor ligands and enzyme inhibitors, showcasing their potential in medicinal chemistry and drug development (Abdellaoui, Chen, & Xu, 2017).

Synthesis of Gabosines : In the synthesis of carba-sugar enones (gabosines), compounds structurally related to (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride are used as intermediates. Gabosines have potential applications in the treatment of various medical conditions, highlighting the compound's role in creating therapeutic agents (Corsaro et al., 2006).

Synthesis of Complex Molecules : The compound is instrumental in synthesizing complex molecular structures, such as di-N-acetylchitobiose asparagine derivatives. These molecules have applications in biological chemistry, further emphasizing the compound's role in advanced synthetic processes (Spinola & Jeanloz, 1970).

Chiral Separation Applications : A study on the chiral resolution of the dansyl derivative of 2-methyltaurine, a compound structurally similar to (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride, demonstrates its potential in chiral separation techniques. This application is crucial in the pharmaceutical industry for producing enantiomerically pure compounds (Anselmi et al., 1996).

特性

IUPAC Name |

benzyl N-[(2S)-1-chlorosulfonylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHFPICSMSDBCI-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2360776.png)

![(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2360777.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2360785.png)

![(1'R,4S)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2360786.png)

![N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2360788.png)

![Ethyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2360790.png)

![(E)-3-([1,1'-biphenyl]-4-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2360792.png)

![2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2360793.png)

![N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360798.png)